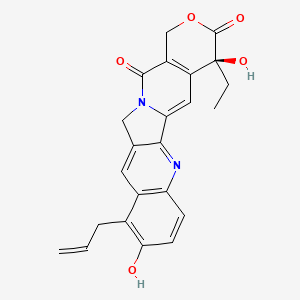

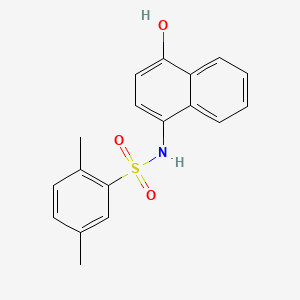

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide

Descripción general

Descripción

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide , often referred to as HNDBS , is a chemical compound with a complex structure. It combines a naphthalene ring, a sulfonamide group, and methyl-substituted benzene rings. The compound’s synthesis and properties make it intriguing for various applications.

Synthesis Analysis

The synthesis of HNDBS involves several steps, including the condensation of 4-hydroxynaphthalen-1-amine with 2,5-dimethylbenzenesulfonyl chloride. The reaction proceeds under specific conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.

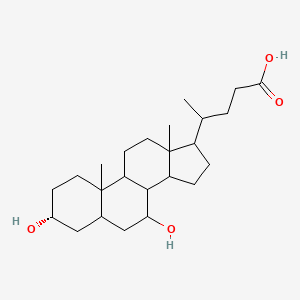

Molecular Structure Analysis

HNDBS exhibits a unique molecular structure. The naphthalene ring contributes to its aromatic character, while the sulfonamide group enhances its water solubility. The methyl groups on the benzene rings affect its steric properties. X-ray crystallography studies reveal the precise arrangement of atoms, providing insights into its three-dimensional structure.

Chemical Reactions Analysis

HNDBS participates in several chemical reactions. Notably:

- Acid-Base Reactions : The sulfonamide group can act as either an acid or a base, influencing its reactivity.

- Substitution Reactions : The methyl groups may undergo substitution reactions with electrophiles.

- Oxidation/Reduction : The naphthalene moiety can be oxidized or reduced, altering its properties.

Physical And Chemical Properties Analysis

- Melting Point : HNDBS typically melts at a specific temperature (check literature for exact values).

- Solubility : It dissolves well in polar solvents due to the sulfonamide group.

- Stability : HNDBS is stable under certain conditions but may degrade in extreme pH or temperature.

Aplicaciones Científicas De Investigación

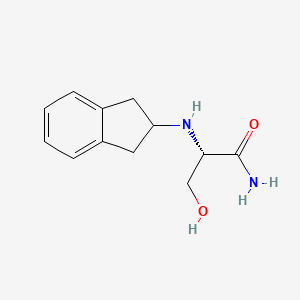

Photodynamic Therapy

A study explored the use of a zinc phthalocyanine, which included a benzenesulfonamide derivative group, for photodynamic therapy, an innovative cancer treatment. This compound exhibited remarkable potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

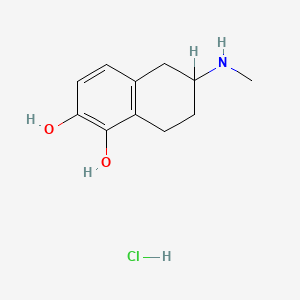

Antimicrobial and Antifungal Applications

A series of compounds, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, demonstrated in vitro antimicrobial activity. These compounds were synthesized through diazotization of sulfonamide derivatives and evaluated for their potential in combating microbial infections (El-Gaby et al., 2018).

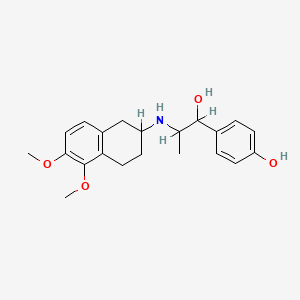

Cytotoxicity and Cancer Treatment

A Cu(II) complex containing a benzenesulfonamide derivative exhibited cytotoxic activity against human cervical cancer cells, showing potential for cancer treatment. This complex also demonstrated significant antifungal properties (Vellaiswamy & Ramaswamy, 2022).

Safety And Hazards

- Toxicity : Assessments indicate low acute toxicity, but prolonged exposure may pose risks.

- Handling Precautions : Researchers should follow standard lab safety protocols.

- Environmental Impact : Disposal methods must consider environmental impact.

Direcciones Futuras

Researchers continue to explore HNDBS derivatives for:

- Drug Development : Investigate their potential as anticancer, anti-inflammatory, or antimicrobial agents.

- Materials Science : Develop functional materials based on HNDBS scaffolds.

- Green Chemistry : Optimize synthetic routes for sustainability.

Propiedades

IUPAC Name |

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-12-7-8-13(2)18(11-12)23(21,22)19-16-9-10-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBVJYWOFMIHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

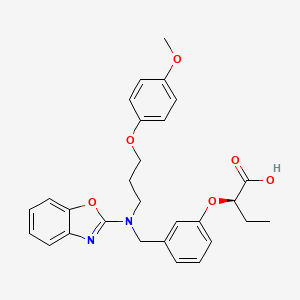

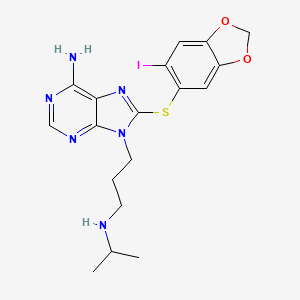

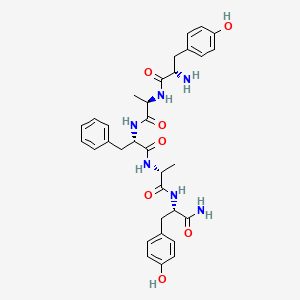

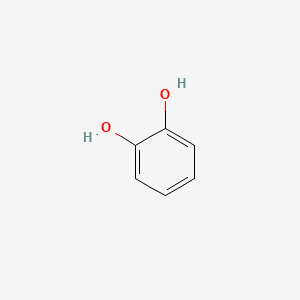

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)